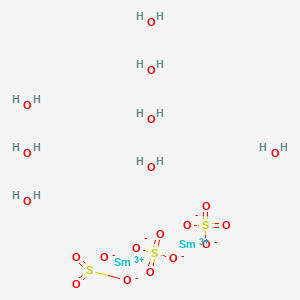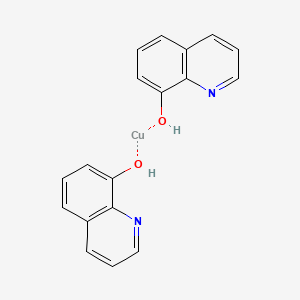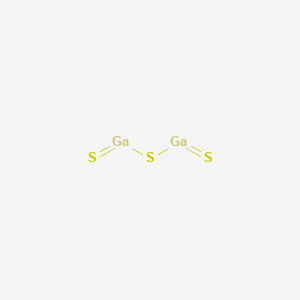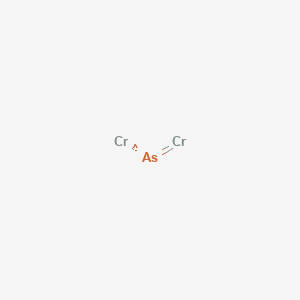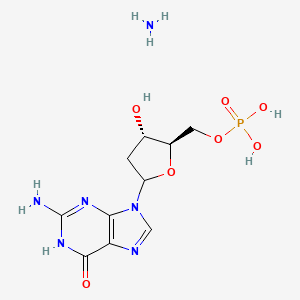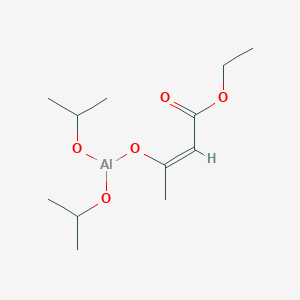
ジイソプロポキシド酢酸エチルアルミニウムキレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of aluminum alkoxides with β-diketones or ketoesters such as acetylacetone or ethyl acetoacetate. Mehrotra and Mehrotra (1961) described the formation of these chelates through reactions between aluminum alkoxides (such as ethoxide and isopropoxide) and diketones like acetylacetone, yielding compounds of the type (OR)2Al(lig), where ligand (lig) is a diketone or ketoester (Mehrotra & Mehrotra, 1961).
Molecular Structure Analysis
The molecular structure of these chelates has been studied using various spectroscopic methods. Kurajica et al. (2019) utilized multinuclear magnetic resonance (NMR) to analyze the structure of aluminum sec-butoxide chelated with ethyl acetoacetate, identifying monomeric, dimeric, and oligomeric chelate species and providing insights into their molecular complexity (Kurajica et al., 2019).
Chemical Reactions and Properties
Chelation affects the reactivity and stability of aluminum alkoxides. For instance, L. Jie and L. Shu-zhen (2005) explored the removal of trace iron from aluminum isopropoxide by forming a non-volatile chelate, demonstrating the impact of chelation on the purity and performance of aluminum alkoxides (L. Jie & L. Shu-zhen, 2005).
Physical Properties Analysis
The physical properties of aluminum di(isopropoxide)acetoacetic ester chelates, such as volatility, solubility, and molecular complexity, are influenced by the chelation process. The study by Mehrotra and Mehrotra (1961) found that chelation lowers the volatility of aluminum alkoxides, indicating that chelates have distinct physical properties compared to their unchelated counterparts.
Chemical Properties Analysis
The chemical properties, including reactivity towards hydrolysis and thermal stability, are significantly altered by the chelation of aluminum alkoxides with acetoacetic esters. Nass and Schmidt (1990) investigated the synthesis of alumina coating from chelated aluminum alkoxides, highlighting the role of chelating agents in controlling the hydrolysis and polycondensation of aluminum alkoxides, leading to materials with unique chemical and thermal properties (Nass & Schmidt, 1990).
科学的研究の応用
有機金属化合物
ジイソプロポキシド酢酸エチルアルミニウムキレートは有機金属化合物です {svg_1}. 有機金属化合物は、さまざまな分野で用途を持つ有用な試薬、触媒、前駆体材料です {svg_2}.
薄膜堆積
この化合物の用途の1つは、薄膜堆積にあります {svg_3}. 薄膜は、電子業界にとって不可欠な半導体の製造に不可欠です {svg_4}.
工業化学
この化合物は、工業化学でも使用されています {svg_5}. さまざまな化学反応で触媒または試薬として役立ちます {svg_6}.
医薬品
製薬業界では、この化合物はさまざまな薬の合成に使用できます {svg_7}. その特性により、製剤における貴重な成分となっています {svg_8}.
LED製造
この化合物は、発光ダイオード(LED)の製造に使用されています {svg_9}. これは、生産プロセスにおいて重要な役割を果たし、LEDの効率と品質に貢献します {svg_10}.
ゲルインク製造
ジイソプロポキシド酢酸エチルアルミニウムキレートは、ゲルインクの製造における成分として使用されています {svg_11} {svg_12}. これは、インクの粘度と品質に貢献します {svg_13} {svg_14}.
塗料業界
この化合物は、塗料に塗布され、乾燥性、光沢、硬度を向上させ、表面のしわなどの性能を向上させます {svg_15} {svg_16}.
樹脂架橋剤
これは、エポキシ樹脂、アルキッド樹脂、ポリエステル樹脂の架橋剤としても使用されています {svg_17} {svg_18}. 架橋剤は、樹脂の耐久性やさまざまな条件に対する耐性などの特性を向上させるのに役立ちます {svg_19} {svg_20}.
作用機序
Target of Action
The primary targets of Aluminum di(isopropoxide)acetoacetic ester chelate are the chemical structures in paints, inks, and various types of resins . The compound interacts with these structures to enhance their properties and performance.
Mode of Action
Aluminum di(isopropoxide)acetoacetic ester chelate acts as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking is a process where polymer chains are linked together to form a three-dimensional network of connected chains. This process enhances the mechanical and thermal stability of the materials.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and may react slowly with water .
Result of Action
The application of Aluminum di(isopropoxide)acetoacetic ester chelate results in better drying, luster, and hardness of paints and inks . It also improves the performance of these materials by preventing surface wrinkling . In resins, it acts as a crosslinking agent, enhancing their mechanical and thermal stability .
Action Environment
The action of Aluminum di(isopropoxide)acetoacetic ester chelate can be influenced by environmental factors. For instance, the presence of moisture can affect its stability, as the compound reacts slowly with water . Therefore, it is typically stored in a moisture-free environment to maintain its efficacy .
Safety and Hazards
将来の方向性
The compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . These applications suggest potential future directions in the development of paints and resins.
特性
IUPAC Name |
ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQXUGFEQSCYIA-OAWHIZORSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23AlO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
14782-75-3 |
Source


|
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

